6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-16(22)8-7-15(18-19)17(23)21-11-9-20(10-12-21)13-3-5-14(24-2)6-4-13/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGGANUDVVXRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring and the methoxyphenyl group. One common method involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include palladium catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
This compound has been studied for various biological activities, particularly as an inhibitor of enzymes and receptors, which can lead to potential therapeutic applications.
Enzyme Inhibition
Research indicates that derivatives of pyridazinones, including this compound, exhibit inhibition of monoamine oxidase (MAO) enzymes. For instance, compounds containing the piperazine moiety have shown significant inhibitory activity against MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine .
Table 1: Inhibitory Potency of Related Compounds
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| T1 | 0.045 | 0.061 |
| T6 | 0.013 | 0.039 |
Anticholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. Such activity is relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Table 2: AChE/BChE Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.025 | 0.030 |
| Compound B | 0.020 | 0.028 |
Therapeutic Potential
Given its biological activities, this compound could have several therapeutic applications:
- Neurological Disorders : Due to its MAO inhibition and cholinesterase activity, it may be beneficial in treating conditions like depression and Alzheimer's disease.
- Psychiatric Disorders : The piperazine moiety is often associated with antipsychotic properties, suggesting potential use in managing schizophrenia or anxiety disorders.
Case Study 1: Neuroprotective Effects
In a study evaluating various pyridazinones for neuroprotective effects, a derivative similar to this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines, highlighting its potential for development as a neuroprotective agent .
Case Study 2: Antidepressant Activity
Another investigation assessed the antidepressant-like effects of compounds with similar structures in animal models. Results indicated that these compounds could enhance serotonin levels and exhibit behavioral improvements comparable to standard antidepressants .
Mechanism of Action
The mechanism of action of 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Piperazine Substituent Variations
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Structure: Differs in the aryl group (2-fluorophenyl vs. 4-methoxyphenyl) and lacks the carbonyl linkage. Activity: Demonstrated PARP-1 inhibition with moderate binding affinity (−13.71 kcal/mol in docking studies) . The 2-fluoro group may enhance lipophilicity but reduce solubility compared to the 4-methoxy analog . Synthesis: Synthesized via hydrolysis of 3-chloro-6-substituted pyridazine in glacial acetic acid, followed by hydrazide condensation .
6-(4-(4-Chlorophenyl/4-Fluorophenyl)piperazin-1-yl)pyridazin-3(2H)-one
- Structure : Substituted with electron-withdrawing groups (Cl, F) instead of methoxy.
- Activity : Chloro and fluoro derivatives showed cytotoxic activity against AGS gastric cancer cells (IC₅₀ = 8–12 µM), attributed to enhanced electrophilicity .
B. Pyridazinone Core Modifications
6-(4-Methylstyryl)-3(2H)-pyridazinone Structure: Styryl substitution at position 6 instead of piperazine-carbonyl.
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3(2H)-one Structure: 2-Hydroxyethyl group on piperazine instead of 4-methoxyphenyl.
Pharmacological Profile Comparison
Key Findings :
- The 4-methoxyphenyl group in the target compound likely improves π-π stacking interactions in PARP-1 binding compared to halogenated analogs, as suggested by its lower predicted binding energy .
- Cytotoxicity : Chloro and fluoro derivatives exhibit stronger cytotoxic effects than methoxy-substituted compounds, possibly due to higher electrophilicity enhancing DNA interaction .
Insights :
- The high yield (99%) for 6-(4-(2-fluorophenyl)piperazine-1-yl) derivatives is attributed to optimized hydrazide condensation under mild conditions .
- The target compound’s synthesis may require stringent crystallization conditions (e.g., refrigeration), reducing overall yield .
Physicochemical Properties
| Property | Target Compound | 6-(4-Chlorophenyl) Analog | 6-(4-Fluorophenyl) Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.9 |
| Solubility (mg/mL) | 0.15 | 0.09 | 0.12 |
| Melting Point | ~300°C* | 306°C | 290–300°C |
Inferred from and for structurally related compounds.
Analysis :
Biological Activity
The compound 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a derivative of pyridazine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 312.37 g/mol. The structure features a piperazine ring, which is known for its versatility in medicinal chemistry, and a methoxyphenyl group that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.37 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS) .
Anticancer Activity
Recent studies have explored the anticancer properties of pyridazine derivatives. For instance, compounds similar to 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of related pyridazine compounds on human cancer cell lines, demonstrating significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects, particularly as anxiolytics or antidepressants. Compounds with similar structures have been shown to modulate serotonin receptors, which are crucial in mood regulation .
Case Study: Serotonin Receptor Modulation
In vitro studies have indicated that related compounds can act as selective serotonin reuptake inhibitors (SSRIs), thereby enhancing serotonin levels in synaptic clefts and improving mood-related behaviors in animal models .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Studies indicate that derivatives containing the piperazine ring exhibit significant antibacterial and antifungal activities against various pathogens .
Table 2: Antimicrobial Efficacy
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Moderate inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one?
- Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC or TBTU) between 2-methylpyridazin-3(2H)-one derivatives and 4-(4-methoxyphenyl)piperazine. Key steps include activating the carbonyl group with reagents like TBTU in dichloromethane (DCM) and using a base such as diisopropylethylamine (DIPEA) to drive the reaction. Post-synthesis purification via preparative HPLC (C18 column, aqueous/organic mobile phase) ensures purity. Structural validation requires ¹H/¹³C NMR, ESI-MS, and elemental analysis .
Q. What pharmacological targets are associated with pyridazinone-piperazine hybrids like this compound?
- Answer : Analgesic and anti-inflammatory activities are common, likely mediated through cyclooxygenase (COX) inhibition or modulation of serotonin/dopamine receptors. Initial screening should include:
- In vitro COX-1/COX-2 inhibition assays using purified enzymes.
- In vivo models (e.g., carrageenan-induced paw edema) to assess anti-inflammatory efficacy.
- Radioligand binding assays for GPCRs (e.g., 5-HT receptors) due to structural similarities to trazodone derivatives .
Q. How should researchers confirm the compound’s structural integrity post-synthesis?
- Answer : Use X-ray crystallography (SHELXL refinement) for absolute configuration determination, particularly if crystallized from DMSO/water. Complement with spectroscopic methods:
- ¹H NMR (600 MHz, CDCl₃) to verify piperazine coupling (δ 3.35–3.75 ppm for piperazine protons).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ calculated within ±0.001 Da) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance potency?
- Answer :
- Core modifications : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Piperazine substitutions : Introduce hydrophilic groups (e.g., -OH, -COO⁻) on the piperazine ring to enhance solubility.
- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and assess bioavailability in rodent models. Molecular docking (AutoDock Vina) against COX-2 (PDB: 3NT1) can predict binding interactions .
Q. How to resolve contradictions in biological activity data across different studies?
- Answer :
- Assay standardization : Ensure consistent cell lines (e.g., RAW264.7 for inflammation studies) and control for batch-to-batch compound variability via HPLC-UV (>98% purity).
- Metabolic stability : Test liver microsomal stability (human/rodent) to identify species-specific differences. Use LC-MS/MS to quantify active metabolites.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out confounding interactions .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Answer :
- Solubility enhancement : Formulate with cyclodextrins or PEG-400 for intravenous administration.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (aim for >10%).
- Half-life extension : Introduce deuterium at metabolically labile positions (e.g., methoxy group) to slow CYP450-mediated degradation .
Q. How to evaluate potential off-target effects in CNS research?
- Answer :
- hERG liability : Perform patch-clamp assays on HEK293 cells expressing hERG channels (IC₅₀ >10 μM acceptable).
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models (rat carotid artery) and measure brain/plasma ratio via LC-MS/MS.
- Receptor panels : Screen against σ receptors and monoamine transporters (DAT/SERT) due to piperazine’s promiscuity .
Q. What analytical methods reliably quantify impurities in bulk samples?
- Answer :
- HPLC-DAD : Use a C18 column (0.1% TFA/ACN gradient) to detect impurities >0.1%.
- LC-HRMS : Identify unknown impurities via exact mass (±5 ppm) and fragment ion matching.
- Residual solvent analysis : GC-MS with headspace sampling for Class 2/3 solvents (e.g., DCM <600 ppm) .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Coupling reagent | TBTU (1.2 eq) | [14] |
| Solvent | DCM with DIPEA (10 eq) | [14] |
| Purification | Prep-HPLC (C18, 40% MeCN) | [14] |
| Yield | 60–75% | [2] |
Table 2 : Pharmacological Screening Workflow
| Assay | Protocol | Target |
|---|---|---|
| COX inhibition | ELISA (PGE₂ quantification) | COX-2 |
| GPCR binding | Radioligand (³H-5-HT) displacement | 5-HT₁A |
| Acute toxicity | Rodent writhing test | Analgesia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
